1-(2-methyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone
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Overview
Description
1-(2-methyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone is a synthetic organic compound that features both an indole and a morpholine moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone typically involves the following steps:
Formation of the Indole Derivative: Starting with a suitable precursor, such as 2-methylindole, the indole ring is functionalized at the 3-position.
Attachment of the Ethanone Group: The ethanone group is introduced through a reaction such as Friedel-Crafts acylation.
Introduction of the Morpholine Moiety: The morpholine ring is attached via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an indole-3-carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-(2-methyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for compounds like 1-(2-methyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone would involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety might interact with biological systems through hydrogen bonding, π-π interactions, or other non-covalent interactions, while the morpholine ring could enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-2-(morpholin-4-yl)ethanone: Lacks the methyl group at the 2-position of the indole ring.
1-(2-methyl-1H-indol-3-yl)-2-(piperidin-4-yl)ethanone: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
1-(2-methyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone is unique due to the presence of both the indole and morpholine moieties, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-15(12-4-2-3-5-13(12)16-11)14(18)10-17-6-8-19-9-7-17/h2-5,16H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUBWVUGWZCXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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